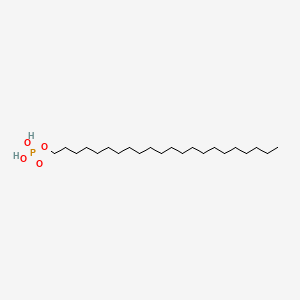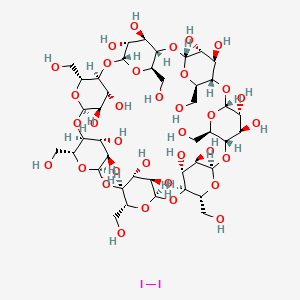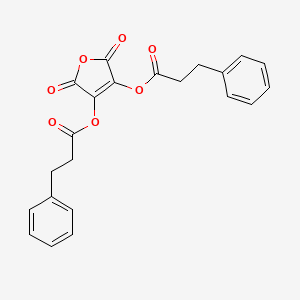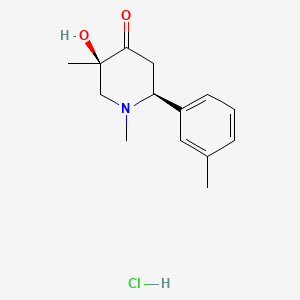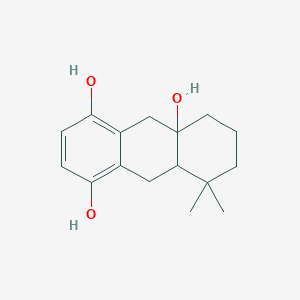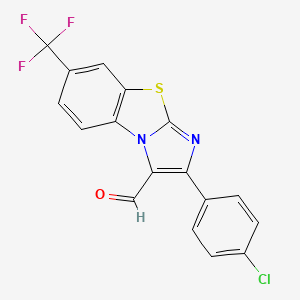
Buttpark 30\02-100
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Buttpark 30\02-100: is a chemical compound with the molecular formula C17H8ClF3N2OS . It is also known by its IUPAC name, 2-(4-chlorophenyl)-7-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde . This compound is notable for its unique structure, which includes a trifluoromethyl group and a chlorophenyl group attached to an imidazo[2,1-b][1,3]benzothiazole core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Buttpark 30\02-100 typically involves the condensation of 4-chlorobenzaldehyde with 2-aminothiophenol in the presence of a suitable catalyst to form the imidazo[2,1-b][1,3]benzothiazole core. The trifluoromethyl group is introduced through a subsequent reaction with trifluoromethyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade catalysts to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Buttpark 30\02-100 undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: 2-(4-chlorophenyl)-7-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole-3-carboxylic acid
Reduction: 2-(4-chlorophenyl)-7-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole-3-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Buttpark 30\02-100 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of Buttpark 30\02-100 involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The trifluoromethyl group enhances its binding affinity and stability, making it a potent compound in various biological assays .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-chlorophenyl)-7-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole
- 2-(4-chlorophenyl)-6-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole
Uniqueness
Buttpark 30\02-100 is unique due to the presence of an aldehyde group at the 3-position of the imidazo[2,1-b][1,3]benzothiazole core. This functional group allows for further chemical modifications and enhances its reactivity compared to similar compounds. Additionally, the trifluoromethyl group contributes to its high stability and lipophilicity, making it a valuable compound in various research applications .
Propiedades
Fórmula molecular |
C17H8ClF3N2OS |
|---|---|
Peso molecular |
380.8 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-6-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde |
InChI |
InChI=1S/C17H8ClF3N2OS/c18-11-4-1-9(2-5-11)15-13(8-24)23-12-6-3-10(17(19,20)21)7-14(12)25-16(23)22-15/h1-8H |
Clave InChI |
CIRGUMVGZJBPTG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C(N3C4=C(C=C(C=C4)C(F)(F)F)SC3=N2)C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


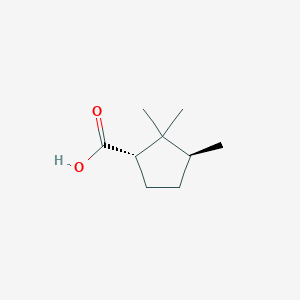
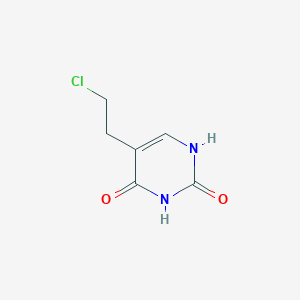
![5,10-Dioxa-2,4,6,8,13-pentazatricyclo[7.4.0.03,7]trideca-1,3,6,8-tetraene](/img/structure/B13810203.png)
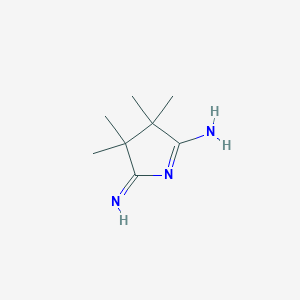
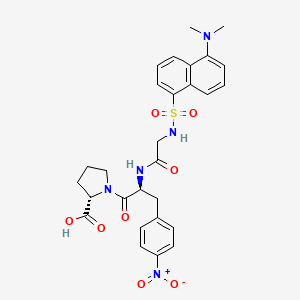
![4,8-Methano-1H-pyrrolo[2,3-d]azocine(9CI)](/img/structure/B13810232.png)
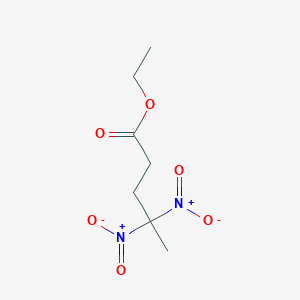
![3-{[2-(Aminomethyl)cyclohexyl]methyl}-1,2,4-oxadiazol-5(4H)-one](/img/structure/B13810239.png)
![1,2,5-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione](/img/structure/B13810254.png)
